2,2-Dimethyl-1,3-dioxepane

Description

Contextualization within Seven-Membered Ring Ethers and Acetals

2,2-Dimethyl-1,3-dioxepane is classified as a cyclic acetal (B89532). An acetal is a functional group characterized by a carbon atom bonded to two ether-linked oxygen atoms. wikipedia.org When the atoms of the acetal group are part of a ring structure, it is termed a cyclic acetal. Specifically, this compound belongs to the family of 1,3-dioxepanes, which are seven-membered rings containing two oxygen atoms at the 1 and 3 positions.

Seven-membered rings, in general, are of significant interest in chemistry due to their conformational flexibility. acs.orgcdnsciencepub.com Unlike the more rigid five- and six-membered rings, seven-membered systems can adopt a variety of conformations, such as the chair and twist-chair forms. cdnsciencepub.com The presence of heteroatoms, like the two oxygen atoms in this compound, further influences the ring's conformational preferences and reactivity. The "2,2-dimethyl" designation indicates the presence of two methyl groups attached to the carbon atom situated between the two oxygen atoms (the acetal carbon). This substitution pattern has a notable impact on the compound's stability and chemical behavior.

Historical Perspectives in Cyclic Acetal Synthesis and Reactivity

The study of cyclic acetals has a long history in organic chemistry, with their initial importance stemming from their use as protecting groups for carbonyl compounds (aldehydes and ketones) and diols. numberanalytics.comfiveable.methieme-connect.de The formation of a cyclic acetal is a reversible reaction, typically catalyzed by acid, which allows for the temporary masking of a reactive carbonyl or diol functional group while other chemical transformations are carried out on the molecule. wikipedia.orgfiveable.me The stability of cyclic acetals under basic and neutral conditions makes them particularly useful in multi-step organic synthesis. fiveable.methieme-connect.de

The synthesis of cyclic acetals, including 1,3-dioxepanes, is generally achieved by the acid-catalyzed reaction of a ketone or an aldehyde with a corresponding diol. numberanalytics.comrsc.org In the specific case of this compound, this would involve the reaction of acetone (B3395972) with 1,4-butanediol (B3395766). The development of various catalysts and reaction conditions to improve the efficiency and selectivity of acetalization has been an ongoing area of research.

In more recent decades, the reactivity of certain cyclic acetals has been explored beyond their role as protecting groups. For instance, the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776), has emerged as a significant area of research. mdpi.commdpi.com This process allows for the introduction of ester functionalities into the backbone of polymers, creating materials with tailored properties, such as biodegradability. mdpi.comresearchgate.netresearchgate.net

Structural Features and Conformational Analysis Paradigms of this compound

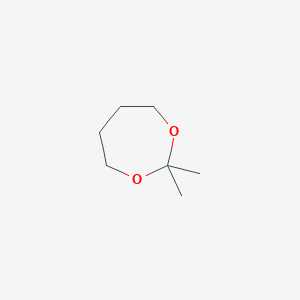

The molecular formula of this compound is C₇H₁₄O₂. nih.gov Its structure consists of a seven-membered ring containing five carbon atoms and two oxygen atoms, with two methyl groups attached to the C2 carbon.

The conformational analysis of seven-membered rings like 1,3-dioxepanes is complex due to the large number of possible arrangements. acs.orgcdnsciencepub.com However, studies on related 1,3-dioxepane (B1593757) systems have shown that they tend to exist in twist-chair conformations. cdnsciencepub.com The presence of the gem-dimethyl group at the C2 position influences the conformational equilibrium, often favoring specific arrangements to minimize steric interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of such molecules in solution. cdnsciencepub.com For instance, the coupling constants between protons on adjacent carbon atoms can provide valuable information about the dihedral angles and, consequently, the ring's geometry.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 130.09937966 g/mol |

| Monoisotopic Mass | 130.09937966 g/mol |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 9 |

This data is computationally generated and provided for informational purposes.

Overview of Current and Future Research Trajectories for this compound

Current research involving structures related to this compound is largely focused on the field of polymer chemistry. Specifically, derivatives like 2-methylene-1,3-dioxepane are investigated as monomers for radical ring-opening polymerization. mdpi.commdpi.comelsevierpure.com This research aims to create novel biodegradable polymers and copolymers with applications in areas such as drug delivery and environmentally friendly materials. researchgate.netelsevierpure.com

Future research may continue to explore the synthesis and polymerization of functionalized this compound derivatives. By introducing other functional groups onto the dioxepane ring, it may be possible to create polymers with a wider range of properties and applications. Furthermore, more detailed computational and experimental studies on the conformational landscape of this compound itself could provide a deeper understanding of the structure-property relationships in this class of seven-membered heterocyclic compounds. There is also potential for the exploration of 2,2-dimethyl-1,3-dioxolane (B146691) derivatives as inhibitors for enzymes like the human rhinovirus 3C protease. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

4568-63-2 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-dioxepane |

InChI |

InChI=1S/C7H14O2/c1-7(2)8-5-3-4-6-9-7/h3-6H2,1-2H3 |

InChI Key |

ZHRPLMJYSXTWDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCCCO1)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethyl 1,3 Dioxepane

Ring-Opening Reactions

Ring-opening reactions are a key feature of the chemical reactivity of 2,2-Dimethyl-1,3-dioxepane, with the most significant pathway being acid-catalyzed hydrolysis. Other potential ring-opening mechanisms are less common for this saturated acetal (B89532).

Acid-Catalyzed Hydrolysis and Alcoholysis Pathways

The hydrolysis of this compound is a reversible reaction that requires an acid catalyst. organicchemistrytutor.com In the presence of aqueous acid, the acetal is cleaved to yield 1,4-butanediol (B3395766) and acetone (B3395972). This reaction is a cornerstone of the use of such cyclic acetals as protecting groups for 1,4-diols. thieme-connect.de

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal, which is applicable to this compound, proceeds through the following steps:

Protonation: One of the oxygen atoms of the dioxepane ring is protonated by the acid catalyst, making it a better leaving group.

Ring Opening: The protonated oxygen-carbon bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and the opening of the seven-membered ring. This step is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields the hemiacetal intermediate.

Further Hydrolysis: The hemiacetal then undergoes further acid-catalyzed hydrolysis to give the final products, 1,4-butanediol and acetone.

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Products |

| This compound | H₃O⁺ | 1,4-Butanediol, Acetone |

Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water. This results in the formation of a mixed acetal or, if the diol is the desired product, can be a competing reaction if an alcohol is used as a solvent during hydrolysis.

Nucleophilic Ring-Opening Investigations

Direct nucleophilic ring-opening of a stable, saturated acetal like this compound without prior activation is not a typical reaction pathway. chemguide.co.uk The C-O bonds of the acetal are not sufficiently strained or polarized to be susceptible to direct attack by common nucleophiles under neutral or basic conditions. Nucleophilic attack is generally observed on the analogous, more reactive, three-membered epoxide rings.

For a reaction with a nucleophile to occur at the acetal carbon, the ring must first be opened via acid catalysis to form the reactive oxocarbenium ion, as described in the hydrolysis mechanism. At this stage, other nucleophiles present in the reaction mixture can compete with water to attack the carbocation.

Radical-Mediated Transformations (if applicable to saturated acetals)

While radical ring-opening is a well-documented reaction for unsaturated cyclic acetals, its applicability to saturated systems like this compound is limited. Radical reactions of saturated acetals typically involve the abstraction of a hydrogen atom from a C-H bond on the ring, generating an acetal radical. researchgate.net These radicals can then participate in various synthetic transformations, but this does not inherently lead to the opening of the ring.

Radical-mediated ring-opening is more relevant for derivatives such as 2-methylene-1,3-dioxepane (B1205776), where the exocyclic double bond provides a pathway for radical addition followed by ring-opening polymerization. For this compound itself, radical-initiated ring scission is not a commonly reported transformation.

Transacetalization and Exchange Reactions of this compound

Transacetalization is a key reaction of acetals and ketals, involving the exchange of the alkoxy groups with other alcohol molecules. This process is typically catalyzed by Brønsted or Lewis acids and is reversible in nature. For this compound, this reaction allows for the interconversion of the ketal function, which is a valuable strategy in synthetic organic chemistry, particularly for the protection and deprotection of carbonyl groups or diols.

Commonly used acid catalysts for transacetalization reactions include toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate, and various Lewis acids. worktribe.comsci-hub.se The reaction is an essential tool for creating new acetals from existing ones under mild conditions. worktribe.com

| Reactant | Exchanging Reagent | Catalyst | Product(s) |

|---|---|---|---|

| This compound | Alcohol (R-OH, excess) | Acid (e.g., H+) | Acetone, 1,4-Butanediol, Dialkyl ketal of acetone |

| This compound | Diol (HO-R'-OH) | Acid (e.g., H+) | New cyclic ketal, 1,4-Butanediol, Acetone |

Stability Studies under Varied Chemical Environments

The stability of this compound is highly dependent on the chemical environment, particularly the pH. Like other cyclic acetals, it exhibits considerable stability in neutral and basic media but is susceptible to hydrolysis under acidic conditions. worktribe.comthieme-connect.de

Acidic Conditions:

In the presence of acids, this compound undergoes hydrolysis to yield its parent carbonyl compound (acetone) and diol (1,4-butanediol). The reaction is initiated by the protonation of an oxygen atom, which facilitates the ring opening to form an oxocarbenium ion. This cation is then captured by water, leading to a hemiacetal intermediate which further hydrolyzes to the final products. The rate of this hydrolysis is significantly influenced by the concentration of the acid and the temperature.

Kinetic studies on analogous cyclic acetals have shown that the rate of hydrolysis is also dependent on the ring size and substitution pattern. While specific pH-rate profiles for this compound are not documented in detail, studies on five- and six-membered cyclic ketals indicate that stereoelectronic effects within the ring can substantially affect hydrolysis rates. worktribe.com Generally, the hydrolysis of acetals follows an A-1 mechanism, where the rate-determining step is the unimolecular decomposition of the protonated substrate.

Neutral and Basic Conditions:

This compound is generally stable in neutral and basic environments. The acetal linkage is not susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases under normal conditions. This stability makes cyclic acetals like this compound excellent protecting groups for carbonyl functionalities during synthetic steps that involve basic reagents. For instance, a related compound, 2-methylene-1,3-dioxepane, shows a decreased rate of hydrolysis at a basic pH of approximately 8.

The following table summarizes the expected stability of this compound in different chemical environments based on the general behavior of cyclic acetals.

| Chemical Environment | Stability | Primary Transformation | Products of Transformation |

|---|---|---|---|

| Acidic (e.g., aqueous HCl) | Labile | Hydrolysis | Acetone and 1,4-Butanediol |

| Neutral (e.g., water at pH 7) | Generally Stable | Very slow hydrolysis | Acetone and 1,4-Butanediol |

| Basic (e.g., aqueous NaOH) | Stable | No reaction | N/A |

Mechanistic Investigations and Kinetic Studies of 2,2 Dimethyl 1,3 Dioxepane Reactions

Elucidation of Reaction Pathways for Dioxepane Transformations

The transformations of 2,2-Dimethyl-1,3-dioxepane are expected to primarily involve ring-opening reactions, driven by the release of ring strain and the inherent reactivity of the acetal (B89532) functional group. The two main reaction pathways anticipated for this compound are hydrolysis and thermal decomposition.

Hydrolysis: The acid-catalyzed hydrolysis of acetals and ketals is a well-documented reaction pathway. For this compound, this process would involve the protonation of one of the oxygen atoms by a Brønsted acid, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water and deprotonation would yield 1,4-butanediol (B3395766) and acetone (B3395972). The mechanism can be described as an A-1 or A-2 type, depending on the rate-determining step. In an A-1 mechanism, the formation of the oxocarbenium ion is the slow step, whereas in an A-2 mechanism, the attack of water on the protonated acetal is rate-limiting osti.gov. For many cyclic acetals, the hydrolysis mechanism can change depending on the pH of the solution acs.org.

Thermal Decomposition: In the absence of a nucleophile and catalyst, this compound can undergo thermal decomposition at elevated temperatures. Based on studies of similar cyclic ketals like 2,2-dimethyl-1,3-dioxolane (B146691), the thermal decomposition is likely to be a unimolecular reaction that proceeds through a stepwise mechanism researchgate.net. The initial step would involve the homolytic cleavage of a C-O bond to form a diradical intermediate. This intermediate can then undergo further reactions, such as intramolecular hydrogen transfer and fragmentation, to yield stable products. For 2,2-dimethyl-1,3-dioxolane, the products are acetaldehyde (B116499) and the corresponding ketone researchgate.net. By analogy, the thermal decomposition of this compound could potentially yield acetone and products derived from the C4 backbone.

Kinetic Analyses of Ring-Opening and Other Reactions

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For this compound, kinetic analyses would focus on determining the rate coefficients and activation energies for its primary transformation pathways.

| Compound | log A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 |

This data suggests that the decomposition of the five-membered ring requires a significant activation energy. The seven-membered ring of this compound might exhibit different kinetic parameters due to variations in ring strain.

For hydrolysis reactions, the rate is highly dependent on the pH. The hydrolysis of acetals is generally subject to specific acid catalysis, and the rate constant is directly proportional to the concentration of the hydronium ion.

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in directing the reaction pathways and accelerating the transformations of compounds like this compound. Both Brønsted and Lewis acids are effective catalysts for acetal and ketal reactions.

Brønsted Acid Catalysis: As discussed, Brønsted acids are crucial for the hydrolysis of this compound by protonating one of the ether oxygens, thereby facilitating the cleavage of the C-O bond. The efficiency of the catalysis depends on the acidity of the medium. The mechanism of Brønsted acid-catalyzed hydrolysis can vary, with evidence for both A1 and A2-like mechanisms in the hydrolysis of related dithiane analogs rsc.org. Some studies have also shown that for certain acyl fluorides, two different mechanisms of Brønsted acid catalysis can be operative depending on the reaction conditions rsc.org.

Lewis Acid Catalysis: Lewis acids can also catalyze the ring-opening of cyclic acetals. A Lewis acid coordinates to one of the oxygen atoms, which increases the electrophilicity of the adjacent carbon atom and makes it more susceptible to nucleophilic attack. This type of catalysis is common in various organic transformations, including the ring-opening of epoxides, which share some mechanistic similarities with cyclic acetal reactions nih.gov. Lewis acid catalysis can also influence the stereochemical outcome of such reactions nih.gov. For instance, the conversion of methanol (B129727) to triptane can be achieved through both homogeneous and heterogeneous acid catalysis, highlighting the versatility of acid catalysts in C-C and C-O bond transformations scispace.com.

Solvent Effects on Reaction Dynamics

The choice of solvent can significantly impact the rate and mechanism of chemical reactions. For the transformations of this compound, solvent effects are expected to be pronounced, particularly for reactions involving charged intermediates.

In the case of acid-catalyzed hydrolysis, the polarity of the solvent plays a crucial role. Polar protic solvents, such as water, are effective at stabilizing the charged oxocarbenium ion intermediate, thereby accelerating the reaction. The Hughes-Ingold rules predict that an increase in solvent polarity will accelerate reactions where a charge is developed in the activated complex from neutral reactants wikipedia.org. Conversely, in nonpolar solvents, the rate of such reactions would be significantly lower. The dielectric constant of the solvent is a key parameter influencing the reaction rate dntb.gov.ua. The relationship between solvent polarity and reaction rate is a fundamental concept in organic chemistry, with polar solvents generally favoring polar reactions by stabilizing charged transition states and intermediates researchgate.net.

For thermal decomposition reactions that proceed through radical intermediates, the effect of the solvent is generally less pronounced but can still influence the reaction dynamics through cage effects and stabilization of radical species.

Computational and Theoretical Chemistry Studies of 2,2 Dimethyl 1,3 Dioxepane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. For 2,2-dimethyl-1,3-dioxepane, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic structure.

Detailed research findings from quantum chemical calculations on the electronic structure of this compound are not readily found in published literature. However, based on studies of similar cyclic acetals and ketals, several key electronic features can be anticipated. The oxygen atoms, being highly electronegative, would be sites of high electron density, rendering them nucleophilic. The C2 carbon, bonded to two oxygen atoms, would be electron-deficient and thus electrophilic. The methyl groups attached to C2 would have a minor electron-donating effect through hyperconjugation.

A typical output from a quantum chemical calculation on a related compound, 2,2-dimethyl-1,3-dioxane, is presented below to illustrate the type of data that would be obtained for this compound.

| Calculated Property | Method | Basis Set | Predicted Value for a Related Dioxane |

|---|---|---|---|

| Dipole Moment | DFT (B3LYP) | 6-31G(d) | ~1.9 D |

| HOMO Energy | DFT (B3LYP) | 6-31G(d) | ~ -7.0 eV |

| LUMO Energy | DFT (B3LYP) | 6-31G(d) | ~ +1.5 eV |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-31G(d) | ~ 8.5 eV |

Conformational Analysis using Molecular Mechanics and Dynamics

The seven-membered ring of 1,3-dioxepane (B1593757) is flexible and can adopt several conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations is crucial for identifying the most stable conformers and understanding the dynamic behavior of the ring system.

For the parent 1,3-dioxepane ring, computational studies have shown that the twist-chair (TC) conformation is generally the most stable. cdnsciencepub.com The introduction of two methyl groups at the C2 position in this compound is expected to influence the conformational preferences. The gem-dimethyl group can introduce steric strain that may destabilize certain conformations.

Molecular mechanics calculations on substituted 1,3-dioxanes have demonstrated the utility of force fields like MM3 and AMBER in predicting conformational energies. nih.gov Similar approaches for this compound would involve a systematic search of the potential energy surface to identify all possible low-energy conformers. Subsequent geometry optimizations and frequency calculations at a higher level of theory (e.g., DFT) would provide more accurate relative energies.

An illustrative data table for the conformational analysis of a generic substituted 1,3-dioxepane is provided below, showcasing the kind of results expected from such a study.

| Conformer | Relative Energy (kcal/mol) - MM3 | Relative Energy (kcal/mol) - DFT | Population at 298 K (%) |

|---|---|---|---|

| Twist-Chair (TC) | 0.00 | 0.00 | >95 |

| Chair (C) | 2.5 | 3.0 | <5 |

| Boat (B) | 4.0 | 4.5 | <1 |

| Twist-Boat (TB) | 3.8 | 4.2 | <1 |

Transition State Modeling for Dioxepane Reactions

Transition state (TS) modeling is a computational technique used to study the mechanism of chemical reactions by identifying the high-energy transition state structures that connect reactants and products. mit.edu For reactions involving this compound, such as acid-catalyzed hydrolysis or ring-opening polymerizations, TS modeling can provide valuable insights into the reaction pathways and activation energies.

While specific transition state models for reactions of this compound are not documented in the searched literature, studies on the isomerization of related 1,3-dioxanes have utilized quantum chemical methods to model the transition states. semanticscholar.org These studies often involve the protonation of an oxygen atom followed by ring opening, with the computational identification of the corresponding transition state structures.

The general approach to modeling a reaction of this compound would involve:

Optimizing the geometries of the reactants, intermediates, and products.

Locating the transition state structure connecting these species using algorithms like the Berny optimization.

Verifying the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Calculating the activation energy barrier from the energy difference between the transition state and the reactants.

A hypothetical data table for the acid-catalyzed hydrolysis of this compound is presented to illustrate the expected findings.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of TS |

|---|---|---|---|

| Protonation of Oxygen | DFT (B3LYP/6-311+G(d,p)) | ~5-7 | Elongated O-H bond |

| C2-O Bond Cleavage | DFT (B3LYP/6-311+G(d,p)) | ~15-20 | Partially broken C2-O bond |

| Nucleophilic Attack by Water | DFT (B3LYP/6-311+G(d,p)) | ~10-12 | Formation of a new C-O bond |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can be used to predict the reactivity and selectivity of a molecule towards various reagents. This is often achieved by analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

For this compound, the following reactivity patterns can be predicted based on general principles and studies of related compounds:

Electrophilic Attack: The oxygen atoms are the most likely sites for electrophilic attack (e.g., protonation) due to their high electron density and the presence of lone pairs.

Nucleophilic Attack: The C2 carbon atom is the primary site for nucleophilic attack, especially after activation by an acid catalyst, which would lead to ring opening.

Regioselectivity: In reactions involving unsymmetrical reagents, the regioselectivity would be governed by both steric and electronic factors. The gem-dimethyl group at C2 would sterically hinder attack at this position to some extent.

Stereoselectivity: For reactions that create new stereocenters, the preferred conformation of the dioxepane ring will play a crucial role in determining the stereochemical outcome.

Reactivity descriptors derived from DFT calculations can quantify these predictions. For instance, Fukui functions can be used to identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

An illustrative table of predicted reactivity descriptors for this compound is shown below, based on what would be expected from a DFT calculation.

| Atomic Site | Predicted Fukui Function (f-) for Electrophilic Attack | Predicted Fukui Function (f+) for Nucleophilic Attack | Predicted Mulliken Charge |

|---|---|---|---|

| O1/O3 | High | Low | ~ -0.6 |

| C2 | Low | High | ~ +0.8 |

| C4/C7 | Moderate | Moderate | ~ -0.2 |

| C5/C6 | Low | Low | ~ -0.1 |

Spectroscopic Characterization Methodologies and Structural Elucidation of 2,2 Dimethyl 1,3 Dioxepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon-13 (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2-Dimethyl-1,3-dioxepane is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups attached to C2 are chemically equivalent, and due to the absence of adjacent protons, their signal would appear as a sharp singlet. The protons on the seven-membered ring are methylene (B1212753) protons (CH₂). Due to the conformational flexibility of the seven-membered ring, the protons at positions C4, C5, C6, and C7 would likely appear as complex multiplets. The protons on C4 and C7, being adjacent to the oxygen atoms, would be deshielded and thus appear at a lower field (higher ppm value) compared to the protons on C5 and C6.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the symmetric this compound, five distinct signals are predicted: one for the two equivalent methyl carbons, one for the quaternary acetal (B89532) carbon (C2), and three for the methylene carbons of the ring (C4/C7 being equivalent, and C5/C6 being distinct or potentially equivalent depending on the ring conformation dynamics). The quaternary carbon C2, bonded to two oxygen atoms, would be the most deshielded signal, appearing furthest downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃ (gem-dimethyl) | ~1.3 (singlet, 6H) | ~25-30 |

| CH ₂ (C4, C7) | ~3.6 (multiplet, 4H) | ~60-65 |

| CH ₂ (C5, C6) | ~1.7 (multiplet, 4H) | ~28-33 |

| C 2 (quaternary) | - | ~98-102 |

2D NMR experiments reveal correlations between nuclei and are crucial for assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, cross-peaks would be expected between the protons on C4 and C5, and between C5 and C6, and between C6 and C7, confirming the connectivity of the methylene groups within the dioxepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.ca For this compound, the HSQC spectrum would show a cross-peak connecting the methyl proton singlet to the methyl carbon signal, and cross-peaks linking the methylene proton signals at C4/C7 and C5/C6 to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying connections involving quaternary carbons. Key HMBC correlations for confirming the structure would include a cross-peak from the methyl protons to the quaternary carbon (C2) and to the C4/C7 carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by the following absorption bands:

C-H Stretching: Strong absorptions in the range of 2950-2850 cm⁻¹ corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

C-O Stretching: The most diagnostic feature for an acetal is the presence of strong C-O stretching bands. For cyclic ethers and acetals, these typically appear in the region of 1200-1000 cm⁻¹.

C-H Bending: Absorptions around 1470-1370 cm⁻¹ would be present due to the bending vibrations of the C-H bonds in the CH₂ and CH₃ groups.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2950-2850 | Strong |

| C-H Bend (CH₂/CH₃) | 1470-1370 | Medium |

| C-O Stretch (Acetal) | 1200-1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break down into smaller, charged fragments.

For this compound (C₇H₁₄O₂), the molecular weight is 130.18 g/mol . The mass spectrum would be expected to show:

Molecular Ion Peak (M⁺•): A peak at m/z = 130, corresponding to the intact molecular ion. This peak may be weak or absent in some acetals.

Fragmentation Patterns: A common fragmentation pathway for compounds with a gem-dimethyl group is the loss of a methyl radical (•CH₃), which would result in a prominent peak at m/z = 115 (M-15). docbrown.info Another characteristic fragmentation for cyclic acetals involves the cleavage of the ring. For instance, the fragmentation of the related 2,2-dimethyl-1,3-dioxolane (B146691) shows a base peak at m/z = 43 and a significant peak at m/z = 87 (M-15). chemicalbook.com Similar pathways involving ring opening and subsequent cleavage would be expected for the seven-membered ring structure.

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structures (if applicable to derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov Since this compound is a liquid at standard conditions, this technique cannot be applied to the parent compound directly. However, it can be used to analyze solid derivatives of the compound.

If a suitable crystalline derivative of this compound were synthesized, single-crystal X-ray diffraction could provide unambiguous confirmation of its covalent structure and, importantly, reveal the preferred conformation (e.g., twist-chair, boat-chair) of the seven-membered dioxepane ring in the solid state. This information is valuable for understanding the steric and electronic properties of the molecule.

Applications in Advanced Organic Synthesis and Materials Science Non Biological/non Clinical

Role as a Protecting Group in Multi-Step Syntheses

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to ensure the selective transformation of multifunctional molecules. Cyclic acetals are a cornerstone of this strategy, primarily for the protection of diols. The formation of 2,2-dimethyl-1,3-dioxepane from a 1,4-diol and acetone (B3395972) (or an equivalent reagent like 2,2-dimethoxypropane) serves as a method for the protection of the 1,4-diol functionality.

The primary function of this protection is to mask the hydroxyl groups of the 1,4-diol, rendering them inert to a variety of reaction conditions under which they would otherwise react. This allows for chemical modifications at other sites of the molecule.

Key Characteristics as a Protecting Group:

Stability: Cyclic acetals are generally stable to a wide range of reagents, particularly those that are nucleophilic or basic in nature. This stability allows for a broad scope of subsequent chemical transformations on the protected molecule.

Formation: The formation of this compound is typically achieved under acidic conditions, involving the reaction of a 1,4-diol with acetone or a related acetal-forming reagent.

Deprotection: The removal of the this compound protecting group is generally accomplished by acid-catalyzed hydrolysis, which regenerates the original 1,4-diol.

| Substrate | Protecting Reagent | Protected Diol | General Deprotection Condition |

| 1,4-Butanediol (B3395766) | Acetone, Acid Catalyst | This compound | Aqueous Acid |

While the use of five- and six-membered cyclic acetals for the protection of 1,2- and 1,3-diols is extensively documented, the specific application of this compound for 1,4-diols is less commonly reported in readily available scientific literature. However, the fundamental principles of acetal (B89532) chemistry support its potential utility in this capacity.

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The application of this compound as a synthetic intermediate for the construction of complex, non-polymeric molecular architectures is not well-documented in scientific literature. Theoretical applications could involve the ring-opening of the dioxepane ring to yield functionalized derivatives, but specific examples leading to complex non-polymeric structures are not readily found.

Applications in Fine Chemical Synthesis

There is a notable lack of specific examples in the scientific literature detailing the use of this compound in the synthesis of fine chemicals. While its structure suggests potential as a building block, its documented applications in this area are minimal.

Precursor for Non-Polymeric Advanced Chemical Structures

Scientific research has not extensively explored the role of this compound as a precursor for non-polymeric advanced chemical structures. While derivatives such as 2-methylene-1,3-dioxepane (B1205776) are known to undergo polymerization, this falls outside the scope of non-polymeric materials. There is a scarcity of published research on its use in generating discrete, non-polymeric advanced materials.

Role as a Solvent or Reaction Medium in Chemical Processes

Currently, there is no significant body of scientific literature that identifies this compound as a commonly used solvent or reaction medium in chemical processes. Its physical and chemical properties may not lend themselves to widespread use as a solvent in the same manner as more common ethers or other organic solvents.

Environmental Fate and Chemical Degradation Studies of 2,2 Dimethyl 1,3 Dioxepane

Chemical Hydrolysis Pathways

Chemical hydrolysis is a primary degradation pathway for 2,2-Dimethyl-1,3-dioxepane in aqueous environments. As a cyclic acetal (B89532), its stability is significantly influenced by pH.

Acid-Catalyzed Hydrolysis:

In acidic conditions, the hydrolysis of 1,3-dioxepanes is readily catalyzed. The generally accepted mechanism for acid-catalyzed hydrolysis of acetals involves protonation of one of the oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and a hydroxyl group. Subsequent attack by water on the carbocation and deprotonation yields the final products. libretexts.org

For this compound, this pathway leads to the formation of butane-1,4-diol and acetone (B3395972). The reaction is reversible, and the removal of water is necessary to drive the reaction towards the formation of the acetal. libretexts.org Conversely, in an aqueous environment, the equilibrium favors the hydrolysis products. The rate of hydrolysis can be influenced by the specific acidic catalyst used.

Base-Catalyzed Hydrolysis:

1,3-Dioxanes and by extension, 1,3-dioxepanes, are generally stable under basic conditions. thieme-connect.de Therefore, base-catalyzed hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions.

The expected products of the chemical hydrolysis of this compound are summarized in the table below.

| Degradation Pathway | Conditions | Primary Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid | Butane-1,4-diol, Acetone |

| Base-Catalyzed Hydrolysis | Aqueous base | Not a significant pathway |

Photochemical Degradation Processes

Photochemical degradation involves the breakdown of a chemical compound by light. For organic molecules in the environment, this can occur through direct photolysis or indirect photo-oxidation by reacting with photochemically generated species such as hydroxyl radicals.

There is limited direct research on the photochemical degradation of this compound. However, studies on other cyclic acetals and related compounds can provide insights into potential pathways. The photodegradation of some acetal-containing polymer networks has been observed, suggesting that the acetal functional group can be susceptible to photochemical cleavage. usm.edu The specific mechanisms and rates of such degradation for this compound in the environment have not been extensively studied.

Thermal Decomposition Mechanisms

Thermal decomposition is the breakdown of a chemical compound by heat. While relevant for industrial processes and high-temperature environments, it is less significant for the environmental fate of a compound at ambient temperatures.

Studies on the gas-phase thermal decomposition of related compounds, such as substituted 1,3-dioxanes, have been conducted. scispace.comresearchgate.netresearchgate.net These studies indicate that decomposition can occur through complex, multi-step mechanisms. While no specific studies on the thermal decomposition of this compound were identified, research on similar compounds provides a framework for potential decomposition pathways. For instance, the thermal decomposition of some 1,3-dioxane (B1201747) derivatives has been computationally modeled, revealing mechanisms that involve the formation of various smaller molecules. scispace.comresearchgate.netresearchgate.net

Assessment of Chemical Degradation Products

The primary and most predictable degradation products of this compound stem from its chemical hydrolysis.

Hydrolysis Products:

Under acidic aqueous conditions, this compound is expected to break down into butane-1,4-diol and acetone. Both of these products are common industrial chemicals with known environmental and toxicological profiles.

Photochemical and Thermal Degradation Products:

Due to the lack of specific studies on the photochemical and thermal degradation of this compound, a definitive assessment of these degradation products cannot be provided. It is plausible that a variety of smaller, oxygenated organic compounds could be formed under these conditions, but further research is required for their identification and characterization.

The following table summarizes the identified and potential degradation products of this compound.

| Degradation Pathway | Identified/Potential Products |

| Chemical Hydrolysis | Butane-1,4-diol, Acetone |

| Photochemical Degradation | Not definitively identified |

| Thermal Decomposition | Not definitively identified |

Future Research Directions and Emerging Paradigms for 2,2 Dimethyl 1,3 Dioxepane

Development of Novel Catalytic Systems for Dioxepane Transformations

Future research could focus on developing new catalytic systems for the synthesis and transformation of 2,2-Dimethyl-1,3-dioxepane. Currently, the formation of cyclic acetals and ketals typically relies on Brønsted or Lewis acid catalysts to facilitate the reaction between a carbonyl compound (acetone, in this case) and a diol (1,4-butanediol). acs.orgorganic-chemistry.org Prospective studies might explore:

Heterogeneous Catalysts: Designing solid acid catalysts (e.g., zeolites, functionalized resins) for easier separation and recycling, improving the environmental footprint of the synthesis.

Chemoselective Catalysis: Developing catalysts that can selectively form the seven-membered dioxepane ring in the presence of other diols that could form smaller, more thermodynamically stable dioxane (six-membered) or dioxolane (five-membered) rings. thieme-connect.de

Catalytic Ring-Opening: Investigating catalysts for the selective ring-opening of this compound to yield functionalized polymers or fine chemicals, although this is likely more challenging than with unsaturated derivatives like MDO.

Exploration of New Synthetic Applications beyond Current Scope

Beyond its role as a simple protecting group, the synthetic utility of this compound is largely unexplored. Future work could investigate its potential as:

A Chiral Auxiliary: If synthesized from a chiral 1,4-diol, the dioxepane ring could serve as a chiral auxiliary to direct stereoselective reactions on other parts of a molecule.

A Monomer for New Polymers: While it does not undergo radical ring-opening like MDO, it could potentially be a monomer for cationic ring-opening polymerization to produce polyethers with unique properties, though this application is speculative.

A Precursor to Macrocycles: Selective cleavage and functionalization could potentially be used as a strategy in the synthesis of complex macrocyclic structures.

Advanced Spectroscopic and In Situ Mechanistic Probes

A fundamental area for future research would be the detailed characterization of this compound's structure and reactivity. The mechanism of acid-catalyzed hydrolysis for acetals and ketals is generally understood to proceed through a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step. nih.gov Advanced analytical techniques could provide deeper insights:

Conformational Analysis: Detailed NMR studies (e.g., NOESY, variable temperature NMR) and computational modeling could elucidate the preferred conformations of the seven-membered ring system, which are known to be more complex than the well-studied chair-like conformations of 1,3-dioxanes. thieme-connect.de

In Situ Spectroscopy: Techniques like ReactIR (FTIR) or process NMR could be used to monitor the kinetics and mechanism of both the formation and acidic cleavage of the dioxepane ring in real-time. This would allow for precise determination of reaction rates and the identification of any transient intermediates. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry offers enhanced control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability. nih.govresearchgate.net The integration of this compound chemistry with these modern platforms represents a significant future opportunity.

Automated Protecting Group Chemistry: An automated flow platform could be developed for the efficient protection and deprotection of 1,4-diols using this compound. Such a system would allow for rapid optimization of reaction conditions (e.g., catalyst, temperature, residence time) and could be integrated into multi-step automated syntheses of complex molecules. rsc.orgaurigeneservices.com

High-Throughput Screening: Automated systems could be used to screen a library of catalysts for the synthesis of dioxepanes or to evaluate the stability of the protecting group under various conditions, accelerating the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2,2-dimethyl-1,3-dioxepane-based polymers?

- Methodology :

- Synthesis : Free-radical polymerization (FRP) or atom transfer radical polymerization (ATRP) with initiators like benzyl bromide/CuBr/ligand systems. For example, copolymerization with methyl methacrylate (MMA) or styrene (St) under controlled conditions .

- Characterization : Use 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC) for structural elucidation, focusing on backbone ester linkages and monomer sequencing. Fourier transform infrared spectroscopy (FTIR) confirms ester carbonyl stretching (~1730 cm⁻¹). Gel permeation chromatography (GPC) determines molecular weight distributions .

Q. How do researchers assess the hydrolytic degradation behavior of poly(this compound) under varying conditions?

- Methodology :

- Conduct in vitro hydrolysis studies in buffered solutions (pH 5–8) at 37°C. Monitor mass loss gravimetrically and track molecular weight reduction via GPC. Use nuclear magnetic resonance (NMR) to identify degradation byproducts (e.g., succinic acid derivatives). Compare degradation rates between homopolymers and copolymers .

Advanced Research Questions

Q. What strategies are employed to optimize copolymerization reactivity ratios between this compound derivatives and vinyl monomers?

- Methodology :

- Apply the Kelen-Tüdös method to calculate reactivity ratios (r₁, r₂) from copolymer composition data obtained via ¹H NMR. For example:

| Monomer Pair | r₁ (CKA) | r₂ (Vinyl) | Reference |

|---|---|---|---|

| BMDO/MMA | 0.53 | 1.96 | |

| BMDO/Styrene | 1.08 | 8.53 |

- Adjust reaction conditions (temperature, solvent polarity) to favor alternating or block copolymer formation .

Q. How does the incorporation of this compound units influence the thermal properties and crystallinity of resulting copolymers?

- Methodology :

- Use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and melting points (Tm). For example, copolymers with MMA show reduced Tg compared to PMMA due to flexible ester linkages. X-ray diffraction (XRD) quantifies crystallinity changes, where bulky substituents (e.g., benzo groups in BMDO) suppress crystallization .

Q. What catalytic systems enhance the ring-opening polymerization (ROP) of this compound for high-molecular-weight polyesters?

- Methodology :

- Employ cyclic tin alkoxides like 2,2-dimethyl-2-stannan-1,3-dioxepane (DSDOP) (Figure 1.74 in ), which stabilize propagating chains and reduce side reactions. Monitor polymerization kinetics via ¹H NMR to assess monomer conversion and end-group fidelity. Compare catalyst efficiency using Arrhenius plots .

Q. How can microencapsulation techniques leverage this compound-based polymers for controlled release applications?

- Methodology :

- Utilize suspension polymerization with monomers like acrylonitrile (AN) and 2-methylene-1,3-dioxepane (MDO) to form degradable shells. Characterize encapsulation efficiency (~90%) via gas chromatography (GC) for volatile core materials (e.g., isopentane). Study release profiles under hydrolytic conditions using UV-vis spectroscopy .

Data Contradictions and Resolution

Q. Why do reported degradation rates for this compound copolymers vary across studies?

- Analysis :

- Variations arise from differences in copolymer composition (e.g., higher CKA content accelerates hydrolysis) and testing conditions (pH, temperature). For instance, BMDO-styrene copolymers degrade slower than MDO-based analogs due to aromatic stabilization .

- Resolution : Standardize degradation protocols (e.g., ISO 14852) and report detailed copolymer architectures (e.g., alternating vs. random sequences) .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂/Ar) to prevent radical quenching. Purify monomers via column chromatography to remove inhibitors (e.g., hydroquinone) .

- Characterization : Combine multiple techniques (e.g., NMR, FTIR, MALDI-TOF) for comprehensive structural validation. For sequence analysis, employ 2D NMR or mass spectrometry .

- Degradation Studies : Include control samples (e.g., non-degradable polystyrene) to isolate environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.